molecular formula C17H16N4O3S B2961529 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-41-5

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2961529
CAS No.: 2034520-41-5
M. Wt: 356.4
InChI Key: IPGJWPQHAARDOZ-UHFFFAOYSA-N
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Description

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Attachment of the Thiophene Moiety: The thiophene ring is typically introduced through acylation reactions, where thiophene-3-carbonyl chloride reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The piperidine and pyrido[2,3-d]pyrimidine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated or alkylated derivatives of the piperidine and pyrido[2,3-d]pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its robust chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the core structure and are known for their biological activities, including enzyme inhibition.

    Piperidine Derivatives: Compounds with piperidine rings are widely studied for their pharmacological properties.

    Thiophene Derivatives: These compounds are known for their electronic properties and are used in various applications, including pharmaceuticals and materials science.

Uniqueness

What sets 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is the combination of these three moieties in a single molecule, providing a unique scaffold that can interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development in cancer treatment.

This compound’s unique structure and versatile reactivity make it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-15(11-5-9-25-10-11)20-7-3-12(4-8-20)21-16(23)13-2-1-6-18-14(13)19-17(21)24/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGJWPQHAARDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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